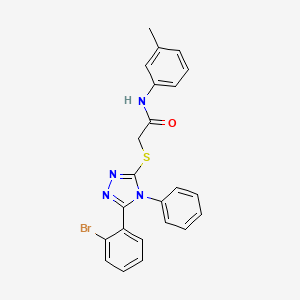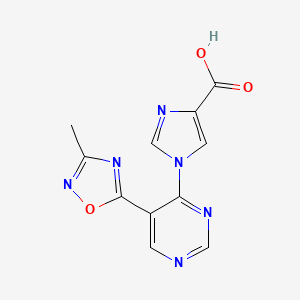
3,4-Dibromo-1-isobutyl-1H-pyrrol-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dibromo-1-isobutyl-1H-pyrrol-2(5H)-one is an organic compound that belongs to the class of pyrrolones Pyrrolones are known for their diverse chemical properties and potential applications in various fields, including medicinal chemistry and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-1-isobutyl-1H-pyrrol-2(5H)-one typically involves the bromination of a precursor pyrrolone compound. A common method might include:
Starting Material: 1-isobutyl-1H-pyrrol-2(5H)-one.
Bromination: The precursor is treated with bromine (Br2) in the presence of a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions.
Isolation: The product is then isolated through filtration or extraction and purified using techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dibromo-1-isobutyl-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, potentially forming 1-isobutyl-1H-pyrrol-2(5H)-one.
Oxidation Reactions: Oxidation can lead to the formation of more complex structures or functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of substituted pyrrolones.
Reduction: Formation of de-brominated pyrrolones.
Oxidation: Formation of oxidized derivatives with additional functional groups.
Applications De Recherche Scientifique
3,4-Dibromo-1-isobutyl-1H-pyrrol-2(5H)-one may have applications in various fields:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme inhibition or as a ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals or materials with specific properties.
Mécanisme D'action
The mechanism of action of 3,4-Dibromo-1-isobutyl-1H-pyrrol-2(5H)-one would depend on its specific application. For instance:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their function or modulating signaling pathways.
Chemical Reactivity: The bromine atoms can act as leaving groups in substitution reactions, facilitating the formation of new bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dichloro-1-isobutyl-1H-pyrrol-2(5H)-one: Similar structure but with chlorine atoms instead of bromine.
3,4-Dibromo-1-methyl-1H-pyrrol-2(5H)-one: Similar structure but with a methyl group instead of an isobutyl group.
Uniqueness
3,4-Dibromo-1-isobutyl-1H-pyrrol-2(5H)-one is unique due to the presence of bromine atoms and the isobutyl group, which may confer distinct reactivity and properties compared to its analogs.
Propriétés
Formule moléculaire |
C8H11Br2NO |
|---|---|
Poids moléculaire |
296.99 g/mol |
Nom IUPAC |
3,4-dibromo-1-(2-methylpropyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C8H11Br2NO/c1-5(2)3-11-4-6(9)7(10)8(11)12/h5H,3-4H2,1-2H3 |
Clé InChI |
MZBWRQXUCNMOOQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN1CC(=C(C1=O)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-(3-Methoxyphenyl)benzo[d]oxazol-5-yl)methanol](/img/structure/B11784237.png)
![1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B11784245.png)




![4-Bromo-2-phenyl-1H-benzo[d]imidazole](/img/structure/B11784268.png)






![6-Bromo-2-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B11784315.png)
